

A Technical Guide to Deferiprone-d3 for Research Applications

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Compound of Interest		
Compound Name:	Deferiprone-d3	
Cat. No.:	B3026087	Get Quote

This technical guide provides an in-depth overview of **Deferiprone-d3**, a deuterated analog of the iron chelator Deferiprone, for researchers, scientists, and drug development professionals. This document outlines the key chemical properties, commercial sources, and, critically, the experimental applications of its non-deuterated counterpart, offering insights into potential research uses.

Quantitative Data of Commercially Available Deferiprone-d3

Deferiprone-d3 is primarily utilized as an internal standard for the precise quantification of Deferiprone in various biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] The following tables summarize the key specifications from various commercial suppliers.

Table 1: Chemical and Physical Properties of **Deferiprone-d3**



Property	Value	Source
Formal Name	3-hydroxy-2-methyl-1-(methyl-d3)-4(1H)-pyridinone	[1][2]
CAS Number	1346601-82-8	[1][2][5]
Molecular Formula	C7H6D3NO2	[2]
Formula Weight	142.17 g/mol [5] or 142.2 g/mol [2]	[2][5]
Purity	≥99% deuterated forms (d1-d3)	[1][2]
Formulation	A solid	[1][2]
Solubility	Soluble in DMSO	[2]
Storage	-20°C	[1][4]
Stability	4 years	[1]

Table 2: Commercial Suppliers of **Deferiprone-d3**



Supplier	Recommended Use	Additional Notes
Cayman Chemical	For Research Use Only. Not for human or veterinary use.	Provides a product insert and safety data sheet (SDS).[2]
Sapphire North America	For Research Use Only. Not for human or veterinary use.	Distributor for Cayman Chemical.[1]
Simson Pharma Limited	Research Chemicals, Reference Standards	Accompanied by a Certificate of Analysis.[5]
MedChemExpress	For research use only. Not for sale to patients.	Provides a Certificate of Analysis (COA) and SDS.[6]
Protheragen	For research use only.	Highlights its use in affecting pharmacokinetic and metabolic profiles.[7]
Cambridge Bioscience	For research use only. Not for human consumption or therapeutic use.	Distributor for Cayman Chemical.[3]
Santa Cruz Biotechnology	For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.	Also supplies related metabolites like Deferiprone-d3 3-O-β-D-Glucuronide Sodium Salt.[8]
Labchem	For research use only.	Distributor for Cayman Chemical.[4]

Experimental Applications and Protocols

While **Deferiprone-d3**'s primary role is as an internal standard, the experimental applications of its non-deuterated form, Deferiprone, are extensive and provide a basis for research studies where **Deferiprone-d3** would be an essential analytical tool. Deferiprone is an iron chelator with antioxidant and neuroprotective properties.[2]

Reversal of Ferroptosis



Deferiprone has been shown to reverse ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Experimental Protocol: Reversal of Erastin-Induced Ferroptosis in HT-1080 Cells[2]

- Cell Culture: Culture HT-1080 fibrosarcoma cells in appropriate media and conditions.
- Induction of Ferroptosis: Induce ferroptosis by treating the cells with erastin.
- Treatment with Deferiprone: Treat the erastin-exposed cells with Deferiprone at a concentration of 100 μM.
- Assessment of Cell Viability: Measure cell viability using a suitable assay (e.g., MTT assay)
 to determine the extent of ferroptosis reversal.

Inhibition of Lipid Peroxidation and Reduction of Intracellular Iron

Deferiprone can protect cells from oxidative stress by chelating excess iron and inhibiting lipid peroxidation.

Experimental Protocol: Assessment of Antioxidant Activity in Primary Rat Hepatocytes[2]

- Hepatocyte Isolation: Isolate primary hepatocytes from rats.
- Iron Loading (Optional): To model iron overload, hepatocytes can be incubated with an iron source.
- Treatment with Deferiprone: Treat the hepatocytes with Deferiprone at concentrations of 50 μM (for inhibiting lipid peroxidation) and 200 μM (for reducing intracellular iron).
- Measurement of Lipid Peroxidation: Quantify lipid peroxidation products (e.g., malondialdehyde) using a thiobarbituric acid reactive substances (TBARS) assay.
- Measurement of Intracellular Iron: Determine intracellular iron levels using a colorimetric ferrozine-based assay or inductively coupled plasma mass spectrometry (ICP-MS).

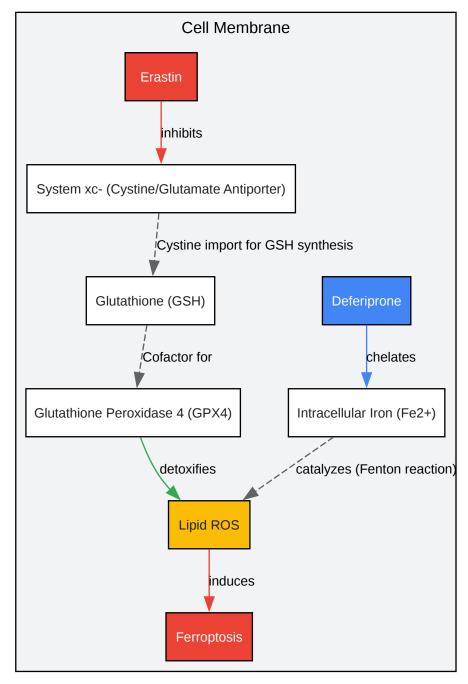


Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Deferiprone in the context of ferroptosis and a general workflow for its use as an internal standard.



Mechanism of Deferiprone in Ferroptosis Inhibition

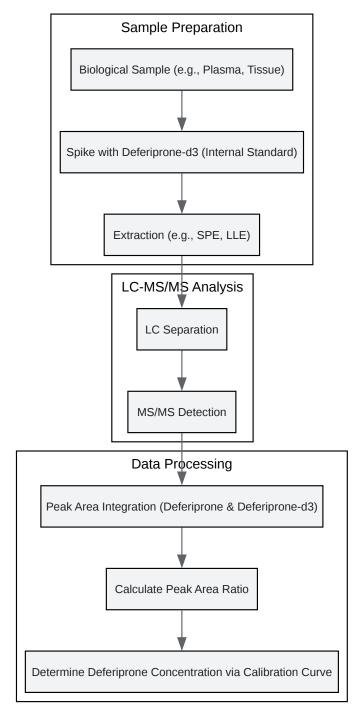


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Deferiprone's role in inhibiting ferroptosis.



Workflow for Deferiprone Quantification using Deferiprone-d3



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Quantification of Deferiprone using **Deferiprone-d3**.



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